KM-233

Catalog No.
S531821
CAS No.
628263-22-9
M.F
C25H30O2
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KM-233

CAS Number

628263-22-9

Product Name

KM-233

IUPAC Name

6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H30O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C25H30O2/c1-16-11-12-20-19(13-16)23-21(26)14-18(15-22(23)27-25(20,4)5)24(2,3)17-9-7-6-8-10-17/h6-11,14-15,19-20,26H,12-13H2,1-5H3

InChI Key

GZYXCXRHVALIJD-UHFFFAOYSA-N

SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

KM-233; KM 233; KM233;

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O

Description

The exact mass of the compound (6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is 362.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KM-233 is a synthetic compound that belongs to a class of chemical entities known for their potential therapeutic applications. It is characterized by its unique molecular structure, which allows it to interact with biological systems in specific ways. The compound has garnered interest in the pharmaceutical industry due to its promising biological activity and potential applications in drug development.

Similar to THC, THC-C4 is believed to exert its psychoactive effects by binding to cannabinoid receptors, particularly CB1 receptors located throughout the central nervous system []. This interaction disrupts normal signaling pathways, leading to altered mood, perception, and cognition.

Synthetic cannabinoids, including THC-C4, pose significant health risks. Due to their structural variations compared to natural cannabinoids, they can have unpredictable potencies and produce a wide range of adverse effects, including:

  • Rapid heart rate
  • Anxiety
  • Paranoia
  • Psychosis
  • Seizures
  • Coma
  • Respiratory depression []
, primarily involving nucleophilic substitutions and electrophilic additions. The reaction mechanisms often depend on the functional groups present in the compound. For example, it may undergo hydrolysis in aqueous environments or react with nucleophiles under basic conditions. Specific reaction pathways can be optimized using techniques such as Design of Experiments (DoE) to enhance yield and selectivity, as demonstrated in studies involving similar compounds .

Research indicates that KM-233 exhibits significant biological activity, particularly in the context of cancer treatment. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of key signaling pathways associated with cell proliferation and survival. Additionally, KM-233 has displayed antimicrobial properties, suggesting potential applications in treating infections .

The synthesis of KM-233 typically involves several steps, including the formation of key intermediates through reactions such as condensation or substitution. Common methods include:

  • Multi-step synthesis: Involves sequential reactions to build the complex structure of KM-233.
  • One-pot synthesis: A more efficient approach that combines multiple reaction steps into a single reaction vessel, minimizing purification steps.
  • Catalytic methods: Utilizing catalysts to enhance reaction rates and yields.

The choice of synthesis method often depends on the desired purity and yield of the final product .

KM-233 has potential applications across various fields:

  • Pharmaceuticals: As a candidate for drug development targeting cancer and infectious diseases.
  • Biotechnology: In research settings for studying cellular mechanisms and drug interactions.
  • Agriculture: Potential use as a biopesticide due to its antimicrobial properties.

The versatility of KM-233 makes it a valuable compound for further investigation in these areas .

Interaction studies involving KM-233 have focused on its binding affinity to specific biological targets, such as enzymes or receptors involved in disease pathways. Techniques like surface plasmon resonance and molecular docking simulations are employed to elucidate these interactions. Understanding how KM-233 interacts with biological macromolecules is crucial for assessing its therapeutic potential and optimizing its efficacy .

Several compounds share structural similarities with KM-233, each exhibiting unique properties and biological activities. Below are some notable examples:

Compound NameStructure CharacteristicsBiological Activity
Compound ASimilar functional groupsAnticancer properties
Compound BDifferent substituentsAntimicrobial activity
Compound CSimilar backboneNeuroprotective effects

Uniqueness of KM-233

KM-233 stands out due to its specific mechanism of action against cancer cells, which may not be present in other similar compounds. Its ability to target multiple pathways simultaneously enhances its therapeutic potential compared to other candidates that may act on a single target .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

362.224580195 g/mol

Monoisotopic Mass

362.224580195 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YMV7S3C3B7
BAJ4486BWX

Wikipedia

KM-233

Dates

Modify: 2024-04-14
1: Gurley SN, Abidi AH, Allison P, Guan P, Duntsch C, Robertson JH, Kosanke SD, Keir ST, Bigner DD, Elberger AJ, Moore BM 2nd. Mechanism of anti-glioma activity and in vivo efficacy of the cannabinoid ligand KM-233. J Neurooncol. 2012 Nov;110(2):163-77. doi: 10.1007/s11060-012-0958-5. Epub 2012 Aug 9. PubMed PMID: 22875710.
2: Duntsch C, Divi MK, Jones T, Zhou Q, Krishnamurthy M, Boehm P, Wood G, Sills A, Moore BM 2nd. Safety and efficacy of a novel cannabinoid chemotherapeutic, KM-233, for the treatment of high-grade glioma. J Neurooncol. 2006 Apr;77(2):143-52. Epub 2005 Nov 29. PubMed PMID: 16314952.
3: Mason WT Jr. A survey of benthic invertebrates in the Suwannee River, Florida. Environ Monit Assess. 1991 Feb;16(2):163-87. doi: 10.1007/BF00418103. PubMed PMID: 24241891.

Explore Compound Types